Anthraquinone Violet

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

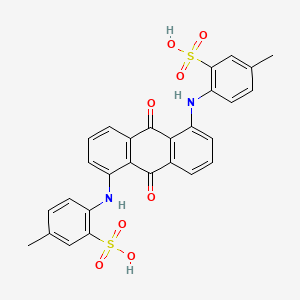

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-[[5-(4-methyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2O8S2/c1-15-9-11-19(23(13-15)39(33,34)35)29-21-7-3-5-17-25(21)27(31)18-6-4-8-22(26(18)28(17)32)30-20-12-10-16(2)14-24(20)40(36,37)38/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOWXMVHAZEPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=C(C=C(C=C5)C)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6408-63-5 (di-hydrochloride salt) | |

| Record name | Anthraquinone violet | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40859973 | |

| Record name | 2,2'-[(9,10-Dioxo-9,10-dihydroanthracene-1,5-diyl)diazanediyl]bis(5-methylbenzene-1-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-04-4 | |

| Record name | Anthraquinone violet | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Anthraquinone Violets

For Researchers, Scientists, and Drug Development Professionals

The term "Anthraquinone Violet" encompasses a class of organic compounds based on the anthraquinone core structure, which are characterized by their violet hue. These compounds are utilized across various industries, from textile dyeing to manufacturing plastics and cosmetics. This technical guide provides a detailed overview of the chemical and physical properties of two prominent members of this class: Vat Violet 1 and Solvent Violet 13 .

Vat Violet 1

Vat Violet 1, also known by its trade names such as Indanthrene Brilliant Violet, is a synthetic anthraquinone dye. It is classified as a vat dye, meaning it is applied to fibers in a soluble, reduced (leuco) form, and is then oxidized to its insoluble, colored state within the fiber.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Vat Violet 1 is presented in the table below.

| Property | Value | References |

| Chemical Name | 5,14-dichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione | [1] |

| CAS Number | 1324-55-6 | [2] |

| Molecular Formula | C₃₄H₁₄Cl₂O₂ | [2] |

| Molecular Weight | 525.38 g/mol | [2] |

| Appearance | Purple-brown or blue-black powder | [3] |

| Melting Point | Decomposes before melting | [1] |

| Decomposition Temperature | ~220°C | [1] |

| Solubility | Insoluble in water, ethanol, and acetone. Soluble in benzene. Slightly soluble in toluene, xylene, chloroform, nitrobenzene, o-chlorophenol, and pyridine. | [2][3] |

| UV-Vis λmax | ~580 nm (in concentrated H₂SO₄) | [1] |

Experimental Protocols

The industrial synthesis of Vat Violet 1 is a multi-step process that can be summarized as follows[1]:

-

Bromination: Benzoanthrone undergoes electrophilic bromination to introduce bromine atoms at specific positions on the aromatic ring.

-

Vulcanization: The resulting dibrominated intermediate is then reacted with sulfur at elevated temperatures.

-

Chlorination and Cyclization: The final step involves chlorination and oxidative cyclization to yield the Vat Violet 1 molecule.

A detailed laboratory-scale synthesis would require specialized equipment to handle the high temperatures and corrosive reagents involved.

The decomposition temperature of Vat Violet 1 can be determined using thermogravimetric analysis (TGA).

-

A small, accurately weighed sample of Vat Violet 1 is placed in a TGA furnace.

-

The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).

-

The temperature at which a significant loss of mass is observed is recorded as the decomposition temperature.

To determine the maximum absorption wavelength (λmax) of Vat Violet 1 in a suitable solvent:

-

Prepare a dilute solution of Vat Violet 1 in concentrated sulfuric acid.

-

Use a UV-Vis spectrophotometer to scan the absorbance of the solution across the visible spectrum (typically 400-800 nm).

-

The wavelength at which the highest absorbance is recorded is the λmax.

Vat Dyeing Process Workflow

The application of Vat Violet 1 to cellulosic fibers like cotton involves a series of steps known as the vat dyeing process.

Vat Dyeing Process for Vat Violet 1

Solvent Violet 13

Solvent Violet 13 is a synthetic anthraquinone dye that is soluble in organic solvents and is used to color a variety of materials, including plastics, resins, and hydrocarbon-based products[4].

Chemical and Physical Properties

The key chemical and physical properties of Solvent Violet 13 are summarized in the table below.

| Property | Value | References |

| IUPAC Name | 1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione | [4] |

| CAS Number | 81-48-1 | [4] |

| Molecular Formula | C₂₁H₁₅NO₃ | [4] |

| Molecular Weight | 329.35 g/mol | [5] |

| Appearance | Purple powder | [5] |

| Melting Point | 142-143 °C | [6] |

| Solubility | Insoluble in water. Soluble in acetone, toluene, benzene, xylene, and N,N-dimethylformamide. | [4][5] |

| UV-Vis λmax | Varies with solvent | [7] |

Experimental Protocols

A common method for the synthesis of Solvent Violet 13 involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin) or a related precursor with p-toluidine[8][9]. A one-pot synthesis method has also been described, which involves the reaction of 1,4-dihydroxyanthraquinone, 4-nitrotoluene, iron powder, and boric acid in methanol under hydrogen pressure[8].

A general laboratory procedure is as follows:

-

A mixture of 1,4-dihydroxyanthraquinone and p-toluidine is heated in a suitable solvent, often with a catalyst.

-

The reaction is monitored until completion.

-

The product is then isolated by filtration, washed, and dried.

The melting point of Solvent Violet 13 can be determined using a standard melting point apparatus.

-

A small amount of the finely powdered, dry sample is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated slowly, and the temperature range over which the solid melts to a liquid is recorded.

To obtain an FTIR spectrum of Solvent Violet 13:

-

A small amount of the solid sample is finely ground with potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

-

Characteristic peaks for functional groups such as C=O (carbonyl), C=C (aromatic), and N-H can be identified.

Chemical Structure

The chemical structure of Solvent Violet 13 is depicted below.

Chemical Structure of Solvent Violet 13

References

- 1. C.I. Vat violet 1 (1324-55-6) for sale [vulcanchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. chembk.com [chembk.com]

- 4. Solvent Violet 13 - Wikipedia [en.wikipedia.org]

- 5. Solvent Violet 13 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 6. Solvent_Violet_13 [chemeurope.com]

- 7. researchgate.net [researchgate.net]

- 8. CN105237417A - Synthetic method for solvent violet 13 - Google Patents [patents.google.com]

- 9. Synthesis method of environment-friendly solvent violet 13 with low toxicity and low harm - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Synthesis of Novel Anthraquinone Violet Derivatives for Therapeutic and Dyestuff Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for novel anthraquinone violet derivatives, detailing experimental protocols and summarizing key quantitative data. The focus is on derivatives with potential applications in drug development and advanced materials, stemming from the rich biological activity and unique chromophoric properties of the anthraquinone scaffold.

Introduction

Anthraquinones are a class of aromatic compounds based on the 9,10-dioxoanthracene core. While historically significant as dyes, their planar tricyclic structure lends itself to a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] The color of anthraquinone derivatives, particularly the vibrant violet and blue shades, is primarily achieved by the introduction of electron-donating auxochromes, such as amino groups, at the 1- and 4-positions of the ring system.[3] This guide explores the key synthetic strategies for creating novel violet derivatives, focusing on the functionalization of the 1,4-diaminoanthraquinone core, a critical pharmacophore and chromophore.

Core Synthetic Strategies

The synthesis of novel this compound derivatives predominantly relies on the nucleophilic substitution of functionalized anthraquinone precursors. Key starting materials include 1,4-dihydroxyanthraquinone (quinizarin), its reduced form leucoquinizarin, and 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromamine acid).

Synthesis via 1,4-Dihydroxyanthraquinone (Quinizarin) and its Leuco-form

A versatile and common method involves the reaction of quinizarin or its more reactive leuco-form (9,10-dihydroxy-2,3-dihydroanthracene-1,4-dione) with primary amines. This reaction directly installs the crucial amino groups at the 1- and 4-positions, leading to the characteristic violet-blue color.

dot

Caption: General synthesis pathway from Quinizarin.

Synthesis via Bromamine Acid

Bromamine acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) is a pivotal intermediate for producing a wide array of blue and violet acid dyes.[3] The bromine atom at the 4-position is readily displaced by various aliphatic or aromatic amines in a copper-catalyzed Ullmann condensation reaction. The sulfonic acid group at the 2-position enhances water solubility.[4]

dot

Caption: Synthesis of acid dyes from Bromamine Acid.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative novel this compound derivatives.

Protocol 1: Synthesis of 1,4-Bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione (Me-TEG-DAAQ)

This protocol describes the synthesis of a highly soluble 1,4-diaminoanthraquinone derivative, demonstrating the functionalization with oligoethylene glycol ether chains.[5]

Materials:

-

1,4-Dihydroxyanthraquinone (Quinizarin)

-

Sodium hydroxide (NaOH)

-

Sodium dithionite (Na₂S₂O₄)

-

2-(2-(2-Methoxyethoxy)ethoxy)ethanamine (Me-TEG-NH₂)

-

Boric acid (H₃BO₃)

-

Ethanol (EtOH)

-

Deionized water (H₂O)

-

Methyl ethyl ketone (MEK)

-

Hydrochloric acid (HCl)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Leucoquinizarin: To a stirring solution of NaOH (1.26 g) in H₂O (400 mL), add Quinizarin (2.99 g). Heat the mixture to 80 °C. Once the temperature is reached, add sodium dithionite (6.0 g) in three portions over 15 minutes. The color will change from dark purple to orange-yellow.

-

Condensation Reaction: To the leucoquinizarin solution, add H₃BO₃ (1.54 g) followed by 2-(2-(2-methoxyethoxy)ethoxy)ethanamine (Me-TEG-NH₂) (7.00 g). Reflux the mixture at 100 °C for 16 hours.

-

Oxidation and Work-up: Cool the reaction mixture to 60 °C and add EtOH (100 mL). Re-oxidize the product by bubbling air through the solution for 2 hours, during which the color will turn dark blue.

-

Extraction: Pour the mixture into deionized water (50 mL) and extract with methyl ethyl ketone (1 x 150 mL, 2 x 50 mL).

-

Washing: Wash the combined organic phases with a 1:3 mixture of 1 M aqueous HCl and brine (2 x 50 mL), followed by pure brine (2 x 50 mL).

-

Purification: Dry the organic phase over MgSO₄, concentrate on a rotary evaporator. Purify the crude product by column chromatography on silica gel using ethyl acetate and then a 9:1 mixture of ethyl acetate/methanol as the eluent.

Protocol 2: General Procedure for Synthesis of 1,4-Diaminoanthraquinone-2-sulfonic Acid Derivatives from Bromamine Acid

This protocol outlines a general method for the nucleophilic substitution of bromamine acid with various primary aliphatic amines.[4]

Materials:

-

Bromamine acid sodium salt

-

Primary aliphatic amine (e.g., 2-aminoethanol, propylamine, etc.)

-

Sodium hydrogen carbonate (NaHCO₃)

-

Copper(II) sulfate (CuSO₄)

-

Iron(II) sulfate (FeSO₄)

-

Water

Procedure:

-

Dissolution: Dissolve bromamine acid (0.01 mol) in 40 mL of hot water (70–80 °C).

-

Addition of Reagents: Add the corresponding amine (0.015 mol) and sodium hydrogen carbonate (0.02 mol) in succession.

-

Catalyst Addition: Add copper(II) sulfate (0.05 g) and iron(II) sulfate (0.05 g) to the mixture.

-

Reaction: Stir the mixture, heat to 90 °C, and maintain this temperature for 4 hours. Monitor the reaction progress by TLC.

-

Isolation: After the reaction is complete, the precipitate is typically dissolved in a larger volume of hot water and filtered. The product crystallizes upon cooling the filtrate.

-

Purification: The resulting solid can be further purified by recrystallization from a suitable solvent like a chloroform/methanol mixture or water.[6]

Protocol 3: Synthesis of Disperse Violet 26 (1,4-Diamino-2,3-diphenoxyanthraquinone)

This protocol describes the synthesis of a commercial violet dye via the condensation of a dichloro-anthraquinone precursor with phenol.[7][8]

Materials:

-

1,4-Diamino-2,3-dichloroanthraquinone

-

Phenol

-

Potassium hydroxide (KOH) or other acid-binding agent (e.g., K₂CO₃)

-

Inert organic solvent (e.g., cyclohexanone)[8]

-

Methanol

Procedure:

-

Reaction Setup: Dissolve 1,4-diamino-2,3-dichloroanthraquinone in molten phenol, which acts as both reactant and solvent.[9] Alternatively, use an inert solvent like cyclohexanone.[8]

-

Addition of Base: Add an acid-binding agent such as potassium hydroxide.[9]

-

Condensation: Stir and heat the mixture to 150-170 °C and maintain for 8-12 hours.[9] During the reaction, water generated can be removed azeotropically if an inert solvent is used, which drives the reaction forward.[8]

-

Precipitation: Cool the reaction mixture to 100-120 °C and add water to precipitate the product.

-

Washing and Drying: Further cool the mixture to 60-80 °C and add methanol. After cooling to 20-40 °C, filter the product. Wash the solid sequentially with methanol and water, then dry to obtain Disperse Violet 26.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of synthesized this compound derivatives.

| Compound Name | Starting Material | Reagents | Yield (%) | λmax (nm) | Reference |

| 1,4-Bis(n-butylamino)-anthraquinone | 1,4-Ditosylanthraquinone | n-Butylamine, Pyridine | 68% | 600, 648 | [10] |

| 1,4-Bis((2-(dimethylamino)ethyl)amino)anthracene-9,10-dione | 1,4-Dihydroxyanthraquinone | N,N-Dimethylethane-1,2-diamine | 64% | - | [11] |

| 1-Amino-4-[(2-hydroxyethyl)amino]-9,10-dioxoanthracene-2-sulfonic acid | Bromamine Acid | 2-Aminoethanol, NaHCO₃, CuSO₄/FeSO₄ | 96% | - | [4] |

| 1-Amino-4-(propylamino)-9,10-dioxoanthracene-2-sulfonic acid | Bromamine Acid | Propylamine, NaHCO₃, CuSO₄/FeSO₄ | 98% | - | [4] |

| Disperse Violet 26 | 1,4-Diamino-2,3-dichloroanthraquinone | Phenol, KOH | ~90% | 545 | [9][12] |

Note: '-' indicates data not provided in the cited source.

Biological Activity and Signaling Pathways

Many anthraquinone derivatives exhibit potent biological activities, often through the inhibition of protein kinases that are crucial for cell signaling.[13] This makes them attractive scaffolds for the development of targeted cancer therapies.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Aberrant activation of RTKs is a hallmark of many cancers. Anthraquinone derivatives have been identified as potent inhibitors of several RTKs, including the c-Met kinase. The c-Met pathway, when activated by its ligand Hepatocyte Growth Factor (HGF), triggers downstream signaling cascades involved in cell proliferation, migration, and survival. Certain anthraquinone compounds can block this pathway by directly binding to HGF, preventing it from activating the c-Met receptor.[1][2]

dot

Caption: Inhibition of the HGF/c-Met signaling pathway.

Modulation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade frequently dysregulated in cancer. Natural anthraquinones have been proposed as effective inhibitors of MAPK3 (also known as ERK1).[14] By inhibiting key kinases in this pathway, these compounds can down-regulate downstream effects on gene expression and protein synthesis that are vital for tumor cell growth and survival.

dot

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion

The synthesis of novel this compound derivatives offers a rich field for exploration in both medicinal chemistry and materials science. The core strategies involving nucleophilic substitution on readily available precursors like quinizarin and bromamine acid provide a robust platform for generating diverse molecular architectures. By rationally designing substituents, researchers can fine-tune not only the coloristic properties but also the biological activity of these compounds, particularly as inhibitors of key kinase signaling pathways implicated in cancer. The detailed protocols and data presented in this guide serve as a foundational resource for professionals seeking to develop the next generation of anthraquinone-based dyes and therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Anthraquinone dyes - Wikipedia [en.wikipedia.org]

- 4. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. CN102618058B - Preparation method for disperse violet 26 - Google Patents [patents.google.com]

- 9. CN111073333A - Preparation method of disperse violet 26 - Google Patents [patents.google.com]

- 10. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]

- 11. Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06851A [pubs.rsc.org]

- 12. Disperse Violet 26 | 6408-72-6 [chemicalbook.com]

- 13. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Analysis of Anthraquinone Violet Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analysis techniques for Anthraquinone Violet compounds. Anthraquinones are a class of aromatic organic compounds based on the anthracene skeleton, and their violet-colored derivatives are of significant interest in various fields, including dye chemistry and pharmaceutical sciences, due to their unique photophysical and biological properties. This document details the key spectroscopic methodologies used for their characterization, presents available quantitative data, and outlines experimental workflows.

Core Spectroscopic Techniques

The structural elucidation and characterization of this compound compounds rely on several key spectroscopic techniques. These methods provide detailed information about the electronic structure, molecular framework, and composition of these molecules.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is fundamental for characterizing the electronic transitions within the conjugated π-system of the anthraquinone core. The absorption of UV or visible light promotes electrons from the ground state to higher energy states. Anthraquinones typically exhibit two main types of absorption bands: high-intensity π → π* transitions in the UV region and lower-intensity n → π* transitions that can extend into the visible region, giving the compounds their color. The position and intensity of these bands are highly sensitive to the nature and position of substituents on the anthraquinone core.[1]

-

Fluorescence Spectroscopy: While many simple anthraquinones are weakly fluorescent, derivatives with electron-donating substituents like amino groups, characteristic of Anthraquinone Violets, can exhibit significant fluorescence.[1] This technique provides insights into the electronic structure of the excited state and is sensitive to the local molecular environment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for elucidating the precise molecular structure. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule.

-

Mass Spectrometry (MS): MS is a powerful analytical technique used to determine the molecular weight and elemental composition of compounds. Analysis of fragmentation patterns provides valuable structural information. Common fragmentation pathways for anthraquinones involve the loss of carbon monoxide (CO) molecules.[1]

Quantitative Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for representative this compound compounds. "Disperse Violet 1," also known as 1,4-diaminoanthraquinone, is a key example in this class.

Table 1: General Properties of Selected this compound Compounds

| Common Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Disperse Violet 1 | 1,4-diaminoanthracene-9,10-dione | C₁₄H₁₀N₂O₂ | 238.24 |

| Solvent Violet 11 | 1,4-diaminoanthracene-9,10-dione | C₁₄H₁₀N₂O₂ | 238.24 |

| This compound | 2,2'-(9,10-Dioxo-1,5-anthracenediyl)diiminobis(5-methylbenzenesulfonic acid) sodium salt | C₂₈H₂₁N₂NaO₈S₂ | 601.60 |

Table 2: UV-Visible Spectroscopic Data for Disperse Violet 1 (1,4-diaminoanthraquinone)

| λmax (nm) | Absorbance | Solvent System | Reference |

| ~225 | 0.720 | Water/Methanol/30% Alcohol (40:50:10) | [2] |

| ~255 | 0.390 | Water/Methanol/30% Alcohol (40:50:10) | [2] |

Note: Molar absorptivity (ε) values were not available in the cited literature. The provided absorbance is for a concentration of 0.0083 g/kg.

Table 3: NMR Spectroscopic Data for Derivatives of 1,4-diaminoanthraquinone

| Compound | Nucleus | Solvent | Chemical Shifts (δ/ppm) |

| 2,2'-((9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(N,N,N-trimethylethanaminium) iodide | ¹H | CDCl₃ | 2.35 (s, 12H), 2.67 (t, J = 6.26 Hz, 4H), 3.48–3.53 (m, 4H), 7.24 (s, 2H), 7.67–7.68 (m, 2H), 8.35–8.36 (m, 2H), 10.74 (s, 2H) |

| ¹³C | CDCl₃ | 41.11, 45.69, 58.61, 110.13, 123.41, 126.11, 131.96, 134.47, 145.83, 182.60 | |

| 2,2'-((9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(N,N,N-trimethylethanaminium)bis(trifluoromethylsulfonyl)imide | ¹H | DMSO-d₆ | 3.32 (s, 18H), 3.64 (t, J = 6.5 Hz, 4H), 3.99 (q, J = 6.2 Hz, 4H), 7.57 (s, 2H), 7.83–7.87 (m, 2H), 8.23–8.26 (m, 2H), 10.64 (t, J = 5.99 Hz, 2H) |

| ¹³C | CDCl₃ | 36.62, 53.25, 64.29, 110.27, 124.65, 126.30, 133.40, 134.07, 145.44, 182.39 |

Note: This data is for derivatives of 1,4-diaminoanthraquinone and serves to provide representative chemical shifts for the core structure as modified.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are general procedures that can be adapted for specific this compound compounds.

UV-Visible Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of the this compound compound by accurately weighing the solid and dissolving it in a spectroscopic grade solvent (e.g., ethanol, methanol, or a suitable mixture). Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) by serial dilution to ensure the absorbance falls within the linear range of the instrument (0.1 - 1.0 AU).

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a pair of matched 1 cm path length quartz cuvettes.

-

Fill the reference cuvette with the solvent blank and the sample cuvette with the prepared sample solution.

-

Perform a baseline correction with the solvent.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).

-

Fluorescence Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a fluorescence-grade solvent. The concentration should be low enough to avoid inner filter effects, with an absorbance of less than 0.1 at the excitation wavelength.

-

Instrumentation: Use a spectrofluorometer.

-

Data Acquisition:

-

Set the excitation wavelength (λex) and record the emission spectrum over a range of higher wavelengths.

-

Set a specific emission wavelength and record the excitation spectrum over a range of lower wavelengths.

-

-

Quantum Yield Determination (Comparative Method):

-

Prepare solutions of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) with closely matched absorbances at the same excitation wavelength.

-

Measure the integrated fluorescence intensity of both the sample and the standard.

-

Calculate the quantum yield (Φ) using the formula: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-20 mg of the this compound compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum, typically with proton decoupling.

-

For complex structures, perform 2D NMR experiments such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to identify proton-carbon correlations).

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the signals in the ¹H spectrum to determine proton ratios.

-

Analyze chemical shifts and coupling constants to assign signals to specific atoms in the molecule.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum to determine the molecular ion peak (M⁺ or [M+H]⁺).

-

Perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation to obtain fragmentation patterns.

-

-

Data Analysis:

-

Determine the molecular weight from the molecular ion peak.

-

Analyze the fragmentation pattern to deduce structural features. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an this compound compound.

References

An In-depth Technical Guide to the Molecular Structures of Anthraquinone Violet Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structures of various isomers of Anthraquinone Violet, a class of organic compounds with significant applications in industrial colorants and emerging potential in scientific research. This document details their structural characteristics, physicochemical properties, and the experimental protocols for their synthesis and characterization, with a focus on providing quantitative data and methodologies relevant to researchers in chemistry and drug development.

Introduction to Anthraquinone Violets

Anthraquinone dyes are characterized by a core structure of anthracene-9,10-dione. The introduction of various substituents at different positions on this backbone gives rise to a vast array of colored compounds, including the violet isomers. These molecules are generally planar, polycyclic aromatic hydrocarbons, a feature that contributes to their intense color and stability. Their utility extends beyond dyes, with some derivatives showing potential as organic semiconductors and in other advanced material applications. For drug development professionals, the rigid, planar scaffold of anthraquinones can serve as a starting point for the design of intercalating agents or other bioactive molecules.

Core this compound Isomers: A Structural Overview

This guide focuses on several key isomers and related compounds often categorized or structurally similar to Anthraquinone Violets.

Violanthrone

Violanthrone, also known as dibenzanthrone, is a large, planar molecule with the chemical formula C₃₄H₁₆O₂. X-ray crystallography studies have confirmed its planarity and C₂ᵥ symmetry.[1] This planarity is a key factor in its strong π-π stacking interactions, which influence its physical properties and applications.

Isoviolanthrone

Isoviolanthrone is an isomer of violanthrone with the same molecular formula, C₃₄H₁₆O₂. However, it possesses a centrosymmetric molecular structure.[1] This difference in symmetry, despite having the same constituent atoms, leads to distinct physicochemical properties compared to violanthrone.

Indanthrone

Indanthrone, while technically a blue pigment (Pigment Blue 60), is structurally a dimeric anthraquinone derivative and is crucial for understanding the broader class of polycyclic anthraquinone dyes. Its chemical formula is C₂₈H₁₄N₂O₄. Detailed crystallographic studies have been performed on indanthrone, revealing a slightly non-planar molecule.

Solvent Violet 13

Solvent Violet 13 is a synthetic anthraquinone dye with the chemical structure 1-hydroxy-4-(p-tolylamino)anthraquinone and a molecular formula of C₂₁H₁₅NO₃. It is known for its bright bluish-violet hue and solubility in organic solvents.

Disperse Violet 1

Disperse Violet 1, chemically known as 1,4-diaminoanthraquinone (C₁₄H₁₀N₂O₂), is a foundational structure for many other anthraquinone dyes. The amino groups act as strong auxochromes, significantly influencing the color of the compound.

Pigment Violet 5

Pigment Violet 5 is an anthraquinone derivative, with some variants being the aluminum lake of 1,4-dihydroxyanthraquinone-2-sulfonic acid. Its molecular formula is often cited as C₁₄H₈O₇S for the acid form.

Quantitative Molecular Structure Data

The following tables summarize the available quantitative data for the discussed this compound isomers, providing a basis for comparative structural analysis.

Table 1: Crystallographic Data of Selected this compound Isomers

| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters |

| Indanthrone | C₂₈H₁₄N₂O₄ | Monoclinic | P2₁/a | a = 30.83 Å, b = 3.833 Å, c = 7.845 Å, β = 91°55'[1][2] |

| Disperse Violet 1 | C₁₄H₁₀N₂O₂ | Monoclinic | C2/c | a = 13.0342 Å, b = 12.2529 Å, c = 13.7875 Å, β = 97.983°[3] |

Table 2: Key Bond Lengths in Indanthrone [1]

| Bond | Bond Length (Å) |

| C=O (average) | 1.22 |

| C-N (average) | 1.39 |

| C-C (aromatic, average) | 1.40 |

Table 3: Spectroscopic Data of this compound Isomers

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) |

| Violanthrone | Aromatic protons in the range of 7.4-8.9 ppm. | Carbonyl carbons around 183.5 ppm. Aromatic carbons from 112-157 ppm. | Carbonyl (C=O) stretches around 1650-1670 cm⁻¹. Aromatic C=C stretches around 1576 cm⁻¹.[2] |

| Solvent Violet 13 | Aromatic and methyl protons. | Data available in spectral databases.[4] | Carbonyl (C=O) stretch, N-H stretch, aromatic C-H and C=C stretches.[5] |

| Disperse Violet 1 | Aromatic protons and amine protons. | Carbonyl carbons, aromatic carbons, and carbons attached to amino groups.[6] | N-H stretching bands, C=O stretching, and aromatic ring vibrations.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research. This section outlines typical experimental protocols for the synthesis and characterization of this compound isomers.

Synthesis Protocols

Violanthrone is typically produced through the coupling of two molecules of benzanthrone in an alkaline fusion reaction.[1]

-

Reaction Workflow:

Synthesis of Violanthrone.

A common method for synthesizing isoviolanthrone involves the reaction of 3-bromobenzanthrone with sodium sulfide, followed by cyclization with potassium hydroxide in a suitable solvent like n-butanol.

1,4-diaminoanthraquinone can be prepared from 1,4-dihydroxyanthraquinone (quinizarin) by reaction with an ammoniacal solution in the presence of a reducing agent like sodium dithionite, followed by air oxidation.[5]

-

Experimental Workflow:

Synthesis of Disperse Violet 1.

Characterization Methods

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths and angles.

-

General Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions) by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a selected crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to obtain reflection intensities. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

-

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure in solution.

-

General Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC are often necessary to assign all proton and carbon signals unambiguously.

-

FTIR spectroscopy provides information about the functional groups present in the molecule.

-

General Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for soluble samples, a spectrum can be obtained from a solution or a thin film cast from a solution.

-

Data Acquisition: Record the infrared spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Relevance to Drug Development

While many Anthraquinone Violets are primarily known as dyes, their underlying chemical scaffold is of interest to medicinal chemists. The planar, aromatic nature of these molecules allows them to intercalate into DNA, a mechanism of action for several anticancer drugs. For instance, the 1,4-diaminoanthraquinone core of Disperse Violet 1 is a structural motif found in some bioactive compounds. Researchers in drug development may use these structures as starting points for the synthesis of novel therapeutic agents, modifying the core to enhance biological activity and selectivity while minimizing toxicity. Furthermore, the fluorescent properties of some anthraquinone derivatives make them potential candidates for use as probes in cellular imaging and diagnostic assays.

Conclusion

The isomers of this compound represent a fascinating class of molecules with diverse and tunable molecular structures. This guide has provided a detailed overview of the key structural features, quantitative data, and experimental protocols for several important isomers. For researchers and professionals in drug development, a thorough understanding of the structure-property relationships of these compounds can open up new avenues for the design of novel materials and therapeutic agents. The provided data and methodologies serve as a valuable resource for further investigation and application of these versatile chemical entities.

References

- 1. Disperse Violet 1 | C14H10N2O2 | CID 31420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. Solvent Violet 13(81-48-1) 13C NMR [m.chemicalbook.com]

- 5. Solvent Violet 13 | C21H15NO3 | CID 6680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Anthraquinone Violet (C.I. Solvent Violet 13) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Anthraquinone Violet, specifically focusing on C.I. Solvent Violet 13 (C.I. 60725), a widely used synthetic anthraquinone dye. An understanding of its solubility is critical for a range of applications, from industrial dyeing processes to its use in non-aqueous formulations. This document details the qualitative and quantitative solubility of Solvent Violet 13 in various organic solvents, provides established experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to this compound (C.I. Solvent Violet 13)

Anthraquinone dyes are a significant class of colorants known for their structural relationship to 9,10-anthraquinone. Solvent Violet 13, also known by trade names such as D&C Violet No. 2 and Duranol Brilliant Violet TG, is a synthetic dye with a distinct bright, bluish-violet hue.[1] Its chemical structure, 1-hydroxy-4-(p-tolylamino)anthraquinone, imparts properties that make it suitable for coloring hydrocarbon-based products, plastics, and synthetic fibers.[1][2] While it is insoluble in water, it exhibits solubility in a range of organic solvents.[1][3]

It is important to note that the term "this compound" can be a general descriptor for several pigments and dyes with different chemical identities and properties, such as Pigment Violet 5 (C.I. 58055) and Pigment Violet 5:1 (C.I. 58055:1).[4][5] This guide focuses specifically on Solvent Violet 13 due to the greater availability of solubility data.

Solubility Characteristics of Solvent Violet 13

The solubility of a dye like Solvent Violet 13 in organic solvents is influenced by factors such as the polarity of the solvent, the temperature, and the presence of functional groups in both the dye and solvent molecules that can lead to specific interactions.

Qualitative Solubility:

Solvent Violet 13 is generally described as being soluble in several common organic solvents. Technical datasheets and scientific literature consistently report its solubility in aromatic hydrocarbons, ketones, and chlorinated hydrocarbons.[1][3]

Quantitative Solubility Data:

While extensive quantitative data is not always readily available in a single source, a compilation of reported solubility information for C.I. Solvent Violet 13 is presented in the table below. It is important to note that solubility values can be temperature-dependent.

| Organic Solvent | Chemical Class | Solubility (Qualitative) |

| Acetone | Ketone | Soluble[1] |

| Toluene | Aromatic Hydrocarbon | Soluble[1] |

| Benzene | Aromatic Hydrocarbon | Soluble[1][3] |

| Chloroform | Chlorinated Hydrocarbon | Soluble |

| Xylene | Aromatic Hydrocarbon | Soluble[3] |

| Dimethylformamide (DMF) | Amide | Soluble[3] |

| Water | Protic | Insoluble[1][3] |

Note: The term "soluble" indicates that the dye dissolves to a visually appreciable extent. For precise applications, quantitative determination is recommended.

Experimental Protocols for Solubility Determination

Accurate determination of pigment solubility is crucial for quality control and formulation development. Several methods can be employed, with the choice depending on the required accuracy and available equipment.

a) Gravimetric Method:

This is a fundamental and accurate method for determining the solubility of a solid in a liquid.

-

Principle: A saturated solution is prepared at a specific temperature. A known volume of the clear, saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

-

Detailed Protocol:

-

Preparation of Saturated Solution: Add an excess of Solvent Violet 13 to the chosen organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture for a prolonged period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation. Filtration through a fine-porosity filter (e.g., 0.22 µm PTFE) may be necessary.

-

Solvent Evaporation: Transfer the known volume of the saturated solution to a pre-weighed, clean, and dry container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the dye.

-

Weighing: Once the solvent is completely removed, weigh the container with the dry dye residue.

-

Calculation: The solubility can be calculated in g/100 mL or other relevant units by subtracting the initial weight of the container from the final weight and relating it to the volume of the solution used.

-

b) UV-Visible Spectrophotometry:

This method is suitable for colored compounds and can be very sensitive.

-

Principle: A calibration curve of absorbance versus concentration is created using solutions of known concentrations. The concentration of a saturated solution can then be determined by measuring its absorbance and interpolating from the calibration curve.

-

Detailed Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of Solvent Violet 13 in the desired solvent with known concentrations.

-

Determination of λmax: Scan one of the standard solutions across the visible spectrum to determine the wavelength of maximum absorbance (λmax).

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert Law.

-

Preparation of Saturated Solution: Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method.

-

Dilution and Measurement: Carefully withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound (C.I. Solvent Violet 13). For critical applications, it is always recommended to perform experimental verification of solubility under the specific conditions of use.

References

Health and Safety in the Laboratory: A Technical Guide to Handling Anthraquinone Violet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential health and safety considerations for handling Anthraquinone Violet (C.I. 60725; Solvent Violet 13) in a laboratory setting. The following sections detail the toxicological profile, safe handling procedures, personal protective equipment, emergency protocols, and relevant experimental methodologies to ensure a safe research environment.

Toxicological Profile

This compound and its related compounds have been the subject of toxicological studies. While a complete toxicological profile is not available for all specific endpoints, the existing data indicates several potential hazards that necessitate careful handling.

Summary of Toxicological Data

The quantitative toxicological data for this compound is not extensively documented in publicly available literature. However, based on information for the compound and its analogs, the following provides a summary of known and potential toxic effects.

| Toxicological Endpoint | Species | Route | Value | Classification/Remarks |

| Acute Toxicity | ||||

| LD50 | Rat | Intratracheal | 250 mg/kg[1] | - |

| LD50 | Rat | Oral | > 5000 mg/kg[2] | Not classified as acutely toxic orally.[3] |

| LD50 | Rat | Dermal | > 5000 mg/kg[2] | - |

| LC50 | Rat | Inhalation | > 1300 mg/m³ (4 h)[2] | QSAR models predict high to very high toxicity for anthraquinone dyes upon inhalation.[4] |

| Skin Corrosion/Irritation | May cause mild skin irritation.[5] | |||

| Serious Eye Damage/Irritation | May cause temporary eye irritation.[6] | |||

| Respiratory or Skin Sensitization | Potential for skin sensitization.[7] | |||

| Germ Cell Mutagenicity | Some anthraquinone derivatives have shown mutagenic potential in bacterial assays.[8] | |||

| Carcinogenicity | Some anthraquinone compounds are considered potential carcinogens.[8] | |||

| Reproductive Toxicity | Data not available. | |||

| Specific Target Organ Toxicity (Single Exposure) | Data not available. | |||

| Specific Target Organ Toxicity (Repeated Exposure) | Studies on analogous compounds suggest potential effects on the liver, kidneys, spleen, and bone marrow.[9] |

Occupational Exposure Limits

Currently, there are no established official occupational exposure limits such as Permissible Exposure Limits (PEL) from OSHA or Threshold Limit Values (TLV) from ACGIH for this compound.[1] In the absence of established limits, it is crucial to minimize exposure through engineering controls, administrative controls, and the use of personal protective equipment.

Safe Handling and Laboratory Practices

Adherence to standard laboratory safety protocols is paramount when working with this compound.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area.[10] The use of a chemical fume hood is recommended, especially when handling the powder form to minimize dust generation and inhalation.[11]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[11][12]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

| Body Part | Personal Protective Equipment | Specifications and Remarks |

| Eyes/Face | Safety glasses with side shields or chemical safety goggles.[11][13] | Must conform to EN 166 (EU) or NIOSH (US) standards. |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber).[10][11] | Gloves must be inspected prior to use and changed frequently. |

| Laboratory coat or chemical-resistant suit.[10] | To prevent skin contact. | |

| Respiratory | NIOSH-approved respirator.[11] | Required when engineering controls are insufficient to control airborne dust levels, or during spill cleanup. |

General Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[10]

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[14]

-

Remove contaminated clothing promptly and wash it before reuse.[11]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[8][14]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[10] Do not allow the material to enter sewer systems or waterways.[10]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[15]

-

Skin Contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[14][15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14][15]

Accidental Release Measures

-

Small Spills: Wear appropriate PPE. Carefully sweep or vacuum up the spilled material and place it into a suitable, closed container for disposal.[14] Avoid generating dust.[11]

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains or waterways.[16] Contain the spill and collect the material for disposal.

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key experiments to assess the toxicological properties of chemical compounds like this compound, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Ames Test for Mutagenicity (OECD TG 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[17] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (his-). The assay detects mutations that revert the bacteria to a prototrophic state (his+), allowing them to grow on a histidine-free medium.

Methodology:

-

Strain Preparation: Prepare overnight cultures of the appropriate S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) in nutrient broth.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is a post-mitochondrial fraction of liver homogenate from rats pre-treated with an enzyme inducer. This mimics mammalian metabolism.

-

Test Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a series of concentrations.

-

Exposure: In a test tube, combine the tester strain, the test compound solution (or a positive/negative control), and either the S9 mix or a buffer.

-

Plating: Add molten top agar to the test tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Cytotoxicity Assay (Based on OECD TG 129)

This assay determines the concentration of a test chemical that is cytotoxic to cultured mammalian cells. The Neutral Red Uptake (NRU) assay is a common method.

Methodology:

-

Cell Culture: Plate a suitable mammalian cell line (e.g., Balb/c 3T3) in a 96-well microtiter plate and incubate to allow for cell attachment and growth.

-

Test Compound Preparation: Prepare a range of concentrations of this compound in the cell culture medium.

-

Exposure: Remove the culture medium from the cells and replace it with the medium containing the test compound or controls. Incubate for a specified period (e.g., 24 hours).

-

Neutral Red Staining: After the exposure period, wash the cells and incubate them with a medium containing neutral red dye. Viable cells will take up the dye into their lysosomes.

-

Dye Extraction: Wash the cells to remove excess dye, and then add a destain solution to extract the neutral red from the viable cells.

-

Measurement: Measure the absorbance of the extracted dye using a spectrophotometer. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the concentration of the test substance that causes a 50% reduction in cell viability (IC50).

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)

This test method evaluates the potential of a chemical to cause skin irritation by using a reconstructed human epidermis model.

Methodology:

-

Tissue Preparation: Place the reconstructed human epidermis tissue units into a multi-well plate containing culture medium and pre-incubate.

-

Test Compound Application: Apply a defined amount of this compound (neat or in a suitable solvent) topically to the surface of the epidermis tissue. Include positive and negative controls.

-

Exposure and Post-Exposure Incubation: Expose the tissues to the test compound for a specific duration (e.g., 60 minutes). After exposure, rinse the tissues and incubate them in fresh medium for a post-exposure period (e.g., 42 hours).

-

Viability Assessment (MTT Assay): After the post-incubation period, transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells will reduce the yellow MTT to a blue formazan precipitate.

-

Formazan Extraction: Extract the formazan from the tissues using a solvent (e.g., isopropanol).

-

Measurement: Measure the optical density of the extracted formazan using a spectrophotometer.

-

Data Analysis: Calculate the percentage of viable cells in the test tissues relative to the negative control tissues. A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[6]

Visualizations

Laboratory Safety Workflow

Caption: General workflow for safely handling this compound in the laboratory.

Plausible Signaling Pathway for Anthraquinone-Induced Toxicity

Caption: Plausible signaling pathway for toxicity induced by anthraquinone compounds.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified safety professionals. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

- 1. aksci.com [aksci.com]

- 2. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 3. kochcolor.com [kochcolor.com]

- 4. Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. iivs.org [iivs.org]

- 7. consultations.hse.gov.uk [consultations.hse.gov.uk]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. Anthraquinones and Derivatives from Marine-Derived Fungi: Structural Diversity and Selected Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 12. senzagen.com [senzagen.com]

- 13. mdpi.com [mdpi.com]

- 14. ossila.com [ossila.com]

- 15. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. microbiologyinfo.com [microbiologyinfo.com]

A Technical Guide to the Historical Development and Discovery of Anthraquinone Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the historical milestones, key chemical syntheses, and evolving applications of anthraquinone dyes. From their natural origins to their pivotal role in the synthetic dye industry and modern drug discovery, we trace the scientific journey of this vibrant and versatile class of compounds.

Historical Development: From Ancient Roots to Industrial Synthesis

The story of anthraquinone dyes is a compelling narrative of chemical discovery that spans millennia. The earliest uses involved the extraction of these vibrant colorants from natural sources. One of the most important natural anthraquinone dyes is alizarin , derived from the root of the madder plant (Rubia tinctorum). This red dye has been found in ancient Egyptian textiles and was a cornerstone of dyeing traditions for centuries.

The pivotal moment in the history of anthraquinone dyes arrived in the mid-19th century with the rise of synthetic organic chemistry. The elucidation of the chemical structure of alizarin and its subsequent synthesis from a coal tar derivative marked a turning point, effectively launching the synthetic anthraquinone dye industry and leading to the decline of natural madder cultivation.

The Synthesis of Alizarin: A Landmark Achievement

In 1868, German chemists Carl Graebe and Carl Liebermann , working in the laboratory of Adolf von Baeyer, made the groundbreaking discovery that alizarin could be reduced to anthracene, a hydrocarbon readily available from coal tar. This crucial insight into its chemical structure paved the way for its synthesis. They achieved the first synthesis of alizarin from anthracene in the same year.

Hot on their heels, a commercially viable synthesis was developed in 1869. Graebe and Liebermann, along with Heinrich Caro of the Badische Anilin- und Sodafabrik (BASF), patented a process involving the sulfonation of anthraquinone followed by alkaline fusion. In a remarkable coincidence of scientific innovation, the English chemist William Henry Perkin independently developed a nearly identical process, filing for a patent just one day after BASF. This led to a commercial agreement between the two parties, and by the early 1870s, synthetic alizarin was being produced on an industrial scale at a fraction of the cost of the natural dye.

The Dawn of Vat Dyes: The Discovery of Indanthrone

The next major leap in anthraquinone dye chemistry came in 1901 with the work of René Bohn at BASF. While attempting to create a new blue dye by fusing 2-aminoanthraquinone with caustic potash at high temperatures, Bohn serendipitously discovered indanthrone , the first synthetic anthraquinone vat dye.[1] This new dye, marketed as Indanthren Blue RS, exhibited exceptional fastness to washing, light, and weathering, properties that were far superior to existing dyes.[2]

Vat dyes are insoluble in water but can be converted to a soluble "leuco" form in an alkaline reducing bath. In this soluble state, the dye can impregnate textile fibers. Subsequent oxidation, typically by exposure to air, regenerates the insoluble pigment, trapping it within the fiber and resulting in a highly durable coloration. The discovery of indanthrone opened up a new era of high-performance dyes and led to the development of a wide range of anthraquinone-based vat dyes with various colors and properties.

Quantitative Data on Key Anthraquinone Dyes

The following tables summarize key quantitative data for the historically significant anthraquinone dyes, alizarin and indanthrone.

| Property | Alizarin (1,2-dihydroxyanthraquinone) | Indanthrone (C.I. Vat Blue 4) |

| Molecular Formula | C₁₄H₈O₄ | C₂₈H₁₄N₂O₄ |

| Molar Mass | 240.21 g/mol | 442.43 g/mol |

| Appearance | Orange-red crystalline powder | Blue powder |

| Melting Point | 289-290 °C | 470-500 °C (decomposes) |

| UV-Vis λmax (in MeOH) | 430 nm | ~610 nm |

Table 1: Physicochemical Properties of Alizarin and Indanthrone

| Property | Alizarin (as a pigment, PR83) | Indanthrone (as a vat dye) |

| Lightfastness | Fair to Good (ASTM III-IV) | Excellent (7-8 on Blue Wool Scale)[3] |

| Washfastness | N/A (pigment) | Excellent (5 on a 1-5 scale)[3] |

Table 2: Fastness Properties of Alizarin and Indanthrone

Experimental Protocols for Key Syntheses

The following are generalized experimental protocols for the landmark syntheses of alizarin and indanthrone, based on historical accounts. It is important to note that these are not exhaustive and are intended to illustrate the core chemical transformations.

Synthesis of Alizarin from Anthraquinone (BASF method, 1869)

The industrial synthesis of alizarin from anthraquinone involves two main steps: sulfonation and subsequent alkaline fusion.

Step 1: Sulfonation of Anthraquinone

-

Reaction: Anthraquinone is heated with fuming sulfuric acid (oleum) at approximately 160-180°C.

-

Product: This reaction yields primarily anthraquinone-2-sulfonic acid.

-

Work-up: The reaction mixture is cooled and diluted with water. The anthraquinone-2-sulfonic acid precipitates and is isolated by filtration.

Step 2: Alkaline Fusion

-

Reaction: The isolated anthraquinone-2-sulfonic acid is mixed with a concentrated solution of sodium hydroxide and an oxidizing agent, such as potassium chlorate or sodium nitrate.

-

Conditions: The mixture is heated in a sealed autoclave under pressure at around 180-200°C.

-

Transformation: The sulfonic acid group is replaced by a hydroxyl group, and a second hydroxyl group is introduced at the 1-position through an oxidation-reduction process.

-

Product: The resulting product is the sodium salt of alizarin (and its isomer, purpurin).

-

Work-up: The reaction mass is dissolved in hot water, and the alizarin is precipitated by the addition of a mineral acid (e.g., sulfuric acid). The crude alizarin is then collected by filtration and purified by recrystallization.

Synthesis of Indanthrone from 2-Aminoanthraquinone (Bohn's method, 1901)

The synthesis of indanthrone is a condensation reaction carried out under strongly alkaline conditions at high temperatures.

-

Reaction: 2-Aminoanthraquinone is mixed with a fused mixture of potassium hydroxide and sodium hydroxide. An oxidizing agent, such as potassium nitrate or air, is often included.

-

Conditions: The reaction mixture is heated to a temperature of 220-235°C.[2]

-

Transformation: The reaction proceeds through a complex series of steps involving the dimerization of 2-aminoanthraquinone molecules, followed by intramolecular cyclization and oxidation to form the stable indanthrone structure.

-

Work-up: The solidified melt is cooled, dissolved in water, and the insoluble indanthrone is isolated by filtration. The crude product is then purified.

Visualization of Key Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and a representative signaling pathway involving anthraquinone derivatives.

Synthetic Pathways

Caption: Synthesis of Alizarin from Anthraquinone.

Caption: Synthesis of Indanthrone.

Signaling Pathway: Anthraquinone Derivatives as Topoisomerase II Inhibitors

Many anthraquinone derivatives, particularly those developed as anticancer agents, function by inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division. This diagram illustrates the general mechanism of action.

Caption: Inhibition of Topoisomerase II by Anthraquinone Derivatives.

Modern Relevance and Future Directions

The legacy of alizarin and indanthrone continues to this day. While many of the original anthraquinone dyes have been replaced by newer, more specialized colorants, the anthraquinone scaffold remains a fundamental building block in the synthesis of high-performance pigments and dyes.

Furthermore, the biological activity of anthraquinone derivatives has opened up new avenues in drug discovery. Researchers are actively investigating anthraquinones as potential therapeutic agents for a range of diseases, including cancer, due to their ability to interact with biological macromolecules like DNA and enzymes. The historical journey from a simple plant-based dye to a versatile platform for advanced materials and pharmaceuticals underscores the enduring importance of anthraquinone chemistry.

References

Navigating the Cellular Maze: A Technical Guide to the Biological Mechanisms of Anthraquinones

Disclaimer: The subject of this guide, Anthraquinone Violet (commonly known as Solvent Violet 13 or C.I. 60725), is primarily recognized as a synthetic dye used in industrial applications, including cosmetics and plastics.[1][2] Extensive research into a specific, direct mechanism of action in biological systems, akin to that of a pharmaceutical agent, is limited. The available toxicological data primarily points to potential organ toxicity, particularly of the liver and kidneys, at high exposure levels and skin sensitization.[3][4] This document, therefore, will provide an in-depth exploration of the well-established biological mechanisms of the broader anthraquinone class of compounds, to which this compound belongs. This approach offers relevant insights for researchers, scientists, and drug development professionals interested in the potential biological activities of this chemical family.

Introduction to Anthraquinones: A Structurally Diverse Class with Potent Biological Activity

Anthraquinones are a large family of aromatic organic compounds based on the anthracene skeleton.[5] They are found in nature, with many being plant metabolites, but are also synthesized for various industrial purposes.[6] While some, like this compound, serve as colorants, others exhibit potent and diverse pharmacological activities.[7] This guide will focus on the mechanisms of action of three well-studied anthraquinone derivatives: Doxorubicin, a widely used chemotherapy agent, and Emodin and Rhein, two naturally occurring anthraquinones with a range of biological effects.[8][9][10]

Core Mechanisms of Action of Bioactive Anthraquinones

The biological effects of anthraquinones are multifaceted and often involve a combination of mechanisms, primarily centered around their ability to interact with cellular macromolecules and generate reactive oxygen species.

DNA Intercalation and Topoisomerase Inhibition

A primary mechanism of action for many anticancer anthraquinones, most notably Doxorubicin, is their ability to intercalate into DNA.[11][] The planar structure of the anthraquinone core allows it to insert between the base pairs of the DNA double helix.[13] This intercalation physically obstructs the processes of DNA replication and transcription.

Furthermore, this binding can interfere with the function of topoisomerase II, an enzyme crucial for managing DNA topology during replication.[8] By stabilizing the topoisomerase II-DNA cleavage complex, these anthraquinones prevent the re-ligation of the DNA strands, leading to double-strand breaks.[11] This DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).[3][8]

Generation of Reactive Oxygen Species (ROS)

The quinone structure of these molecules allows them to participate in redox cycling. Anthraquinones can be reduced to semiquinone radicals by cellular enzymes such as NADPH-cytochrome P450 reductase.[14] These semiquinone radicals can then react with molecular oxygen to produce superoxide anions and regenerate the parent quinone.[14] This futile cycling leads to the continuous production of reactive oxygen species (ROS), including superoxide and hydroxyl radicals.[3][14]

The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA.[11] In cancer cells, high levels of ROS can overwhelm the cellular antioxidant defenses and trigger apoptotic pathways.[14] However, this mechanism is also implicated in the cardiotoxicity associated with Doxorubicin, as cardiac tissue is particularly susceptible to oxidative damage.[11]

Modulation of Cellular Signaling Pathways

Bioactive anthraquinones can influence a multitude of cellular signaling pathways that regulate cell proliferation, survival, inflammation, and apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a key signaling cascade involved in cellular responses to a variety of stimuli. Rhein has been shown to regulate the MAPK pathway, including the ERK1/2, JNK, and p38 MAPK families, which are involved in cell proliferation, differentiation, inflammation, and apoptosis.[15] Rhein's modulation of these pathways can either promote or inhibit cell survival depending on the cellular context.[16]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Emodin and Rhein have been demonstrated to inhibit the PI3K/Akt pathway in various cancer cells.[15][17] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

NF-κB is a transcription factor that plays a central role in the inflammatory response and cell survival. Emodin and Rhein have been shown to inhibit the activation of NF-κB.[18][19] By blocking NF-κB signaling, these anthraquinones can reduce the expression of pro-inflammatory and anti-apoptotic genes, thereby exerting anti-inflammatory and pro-apoptotic effects.

Quantitative Data on Biological Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Emodin and Rhein in various cancer cell lines, providing a quantitative measure of their cytotoxic effects.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Emodin | A549 | Lung Cancer | 3.70 | [4] |

| Rhein | HepG2 | Liver Cancer | 161.5 | [20] |

| Rhein | PC-9 | Non-small cell lung cancer | 24.59 | [20] |

| Rhein | H460 | Non-small cell lung cancer | 52.88 | [20] |

| Rhein | A549 | Non-small cell lung cancer | 23.9 | [20] |

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[21]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[21]

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the anthraquinone compound (typically in a solvent like DMSO, with a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).[21]

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[21]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[21]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

While this compound is primarily an industrial colorant with a toxicological profile of concern at high exposures, the broader class of anthraquinone compounds exhibits a rich and complex pharmacology. Their mechanisms of action, including DNA intercalation, topoisomerase inhibition, ROS generation, and modulation of key cellular signaling pathways, have established them as important molecules in both medicine and biological research. For professionals in drug development, the diverse activities of anthraquinones present both opportunities for therapeutic innovation and challenges related to managing their potential toxicity. Further investigation into the structure-activity relationships within this chemical class will be crucial for designing novel derivatives with enhanced therapeutic indices.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emodin: A Review of its Pharmacology, Toxicity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of the toxicity and carcinogenicity of anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Emodin in cardiovascular disease: The role and therapeutic potential [frontiersin.org]

- 8. remedypublications.com [remedypublications.com]